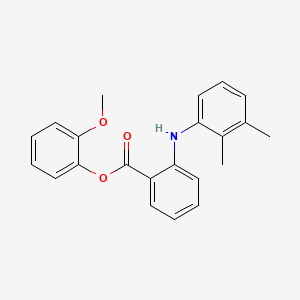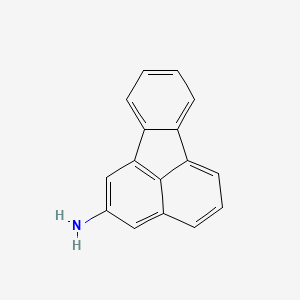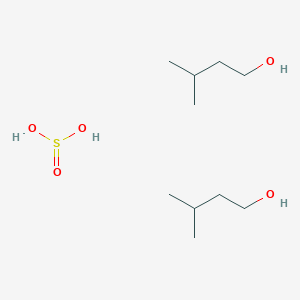
3-Methylbutan-1-ol;sulfurous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutan-1-ol: is an organic compound with the molecular formula C5H12O isoamyl alcohol or isopentyl alcohol . This compound is a colorless liquid with a characteristic odor and is slightly soluble in water but highly soluble in organic solvents . Sulfurous acid (H2SO3) is a weak and unstable acid formed by dissolving sulfur dioxide in water. It is commonly used as a reducing agent and preservative .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fermentation: 3-Methylbutan-1-ol is commonly produced as a by-product of ethanol fermentation.
Chemical Synthesis: It can also be synthesized by the hydroformylation of isobutene followed by hydrogenation.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Methylbutan-1-ol can be oxidized to form isovaleraldehyde using oxidizing agents such as chromic acid.
Reduction: It can be reduced to form various hydrocarbons under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Phosphorus tribromide, thionyl chloride.
Major Products:
Isovaleraldehyde: Formed by oxidation.
Isoamyl halides: Formed by substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Molecular Targets and Pathways:
- 3-Methylbutan-1-ol exerts its effects primarily through its interaction with enzymes involved in metabolic pathways. It is metabolized in the liver by alcohol dehydrogenase to form isovaleraldehyde, which is further oxidized to isovaleric acid .
- Sulfurous acid acts as a reducing agent and preservative by reacting with oxygen and other oxidizing agents, thereby preventing oxidation and spoilage .
Vergleich Mit ähnlichen Verbindungen
1-Butanol: Another primary alcohol with a similar structure but without the branched chain.
2-Methyl-1-propanol: A branched-chain alcohol with a different branching pattern.
2-Methyl-2-propanol: A tertiary alcohol with a similar molecular formula but different properties.
Uniqueness:
- 3-Methylbutan-1-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. It has a higher boiling point and different reactivity compared to its linear counterparts .
Eigenschaften
CAS-Nummer |
18748-28-2 |
|---|---|
Molekularformel |
C10H26O5S |
Molekulargewicht |
258.38 g/mol |
IUPAC-Name |
3-methylbutan-1-ol;sulfurous acid |
InChI |
InChI=1S/2C5H12O.H2O3S/c2*1-5(2)3-4-6;1-4(2)3/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3) |
InChI-Schlüssel |
MDLMJFDSYGTGPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCO.CC(C)CCO.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


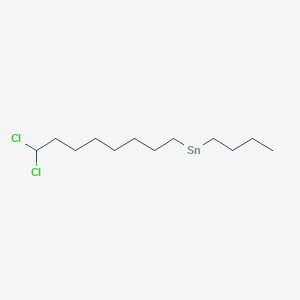
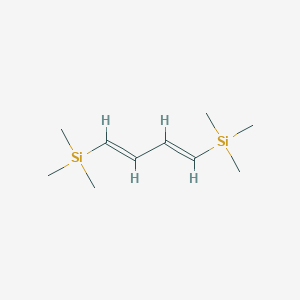
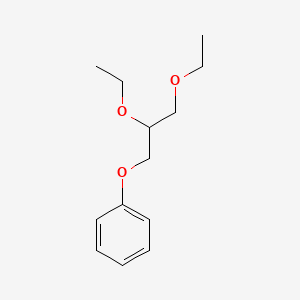
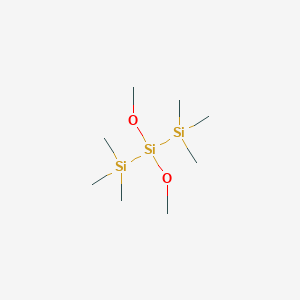


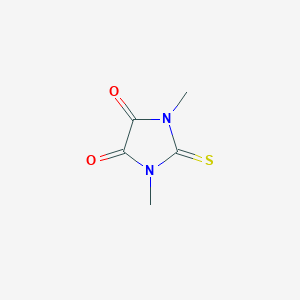
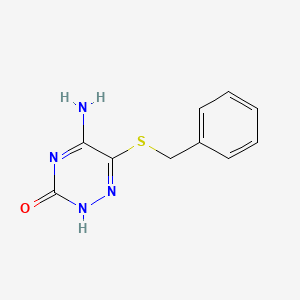
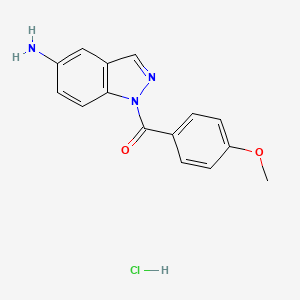
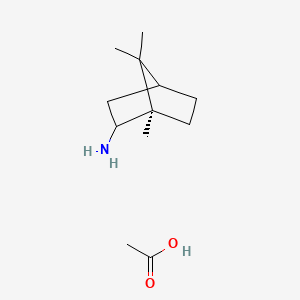
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
